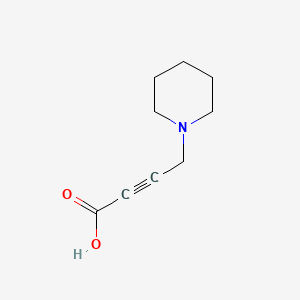

1-Piperidinetetrolic acid

Description

Piperidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . These compounds often feature substitutions at the piperidine ring, such as carboxylic acids, esters, or heterocyclic appendages, which modulate their physicochemical and pharmacological profiles.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

4-piperidin-1-ylbut-2-ynoic acid |

InChI |

InChI=1S/C9H13NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h1-3,6-8H2,(H,11,12) |

InChI Key |

ITGDMPWPIYDICY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC#CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Functionalization of Piperidine Rings

Functional groups such as carboxylic acids can be introduced via:

Challenges in Piperidine Chemistry

Key limitations include:

-

Regioselectivity : Formation of competing disubstituted products (e.g., in NAr reactions) .

-

Scalability : Multi-step syntheses requiring careful control of reaction conditions (e.g., temperature, residence time) .

-

Functional group tolerance : Sensitivity to acidic/basic conditions during substitution reactions .

Analytical and Optimization Strategies

-

Design of Experiments (DoE) : Central composite designs optimize yields in flow reactions (e.g., ortho-substituted products from NAr reactions) .

-

Kinetic studies : Mechanistic insights guide process improvements, such as identifying rate-limiting steps in alkylation reactions .

-

Molecular dynamics : Binding energy deconvolution explains receptor interactions in σ1 ligands .

The absence of direct references to "1-Piperidinetetrolic acid" suggests it may be a novel or hypothetical compound. For further study, experimental synthesis via multi-step carboxylation of piperidine (e.g., via Friedel-Crafts acylation followed by oxidation) could be explored, with characterization by NMR and mass spectrometry. Biological screening for antioxidant or receptor activity would follow established protocols for piperidine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Piperidine derivatives vary significantly based on substituents, which influence their reactivity, solubility, and applications:

- Molecular weight: 215.22; Log S (solubility): -2.4 .

- 1-(Piperidin-1-yl)tetradecan-1-one (C₁₉H₃₇NO): A ketone-containing derivative with a long alkyl chain, contributing to lipophilicity (molecular weight: 295.5) .

- 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (C₁₈H₁₇N₃O₂): Integrates a pyridazine ring, likely enhancing aromatic interactions and rigidity (molecular weight: 297.35) .

- (R)-(1-Fmoc-piperidin-2-yl)-acetic acid (C₂₂H₂₃NO₄): Contains a fluorenylmethyloxycarbonyl (Fmoc) group, increasing molecular weight (365.43) and steric bulk, commonly used in peptide synthesis .

Table 1: Structural and Physicochemical Comparison

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for 1-Piperidinetetrolic acid across studies?

- Methodology : Perform meta-analysis of existing data to identify variables such as assay conditions (e.g., cell lines, incubation time) or batch-to-batch purity differences. Replicate key experiments under standardized protocols and use statistical models (ANOVA with post-hoc tests) to assess reproducibility .

Q. What strategies mitigate batch-to-batch variability in 1-Piperidinetetrolic acid for sensitive assays?

- Methodology : Request additional QC metrics beyond standard HPLC, such as peptide content analysis (for salt/water content) and solubility profiling. Pre-test each batch in a pilot assay (e.g., enzyme inhibition) to confirm bioactivity consistency .

Q. How should computational models be integrated to predict the reactivity of 1-Piperidinetetrolic acid in novel reactions?

- Methodology : Use density functional theory (DFT) calculations to model electron distribution and reaction pathways. Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via stopped-flow spectroscopy) .

Q. What experimental designs address conflicting spectroscopic data (e.g., NMR shifts) for 1-Piperidinetetrolic acid derivatives?

- Methodology : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate results with X-ray crystallography or alternative synthetic routes to confirm structural assignments .

Data Analysis and Interpretation

Q. How can clustered data from high-throughput screens involving 1-Piperidinetetrolic acid be statistically analyzed?

- Methodology : Apply hierarchical clustering or principal component analysis (PCA) to identify patterns. Use mixed-effects models to account for nested variables (e.g., plate-to-plate variation) and adjust p-values for multiple comparisons .

Q. What criteria should guide the selection of in vivo models to study 1-Piperidinetetrolic acid’s pharmacokinetics?

- Methodology : Align model selection with the compound’s solubility and metabolic stability (e.g., rodent models for hepatic clearance studies). Use PBPK modeling to extrapolate human dosing parameters from preclinical data .

Tables for Methodological Reference

Guidelines for Rigorous Research Design

- PICO Framework : Define P opulation (e.g., enzyme targets), I ntervention (dose/concentration), C omparator (positive/negative controls), O utcome (IC, binding affinity) .

- FINER Criteria : Ensure questions are F easible (resources/time), I nteresting (novelty), N ovel (unexplored mechanisms), E thical (data transparency), R elevant (therapeutic potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.